molecular formula C9H8N4O2 B1496730 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide CAS No. 34632-71-8

4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide

Cat. No.: B1496730
CAS No.: 34632-71-8
M. Wt: 204.19 g/mol
InChI Key: USFNPPAZHOLLBF-UHFFFAOYSA-N
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Description

General Overview of Quinazoline Derivatives

Quinazoline derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in chemical research due to their diverse structural possibilities and wide-ranging applications. The quinazoline core structure consists of a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrimidine ring, creating a planar molecular framework that serves as the foundation for numerous derivative compounds. This basic quinazoline skeleton, with the molecular formula C8H6N2, provides a versatile platform for chemical modification through substitution at various positions, enabling the development of compounds with tailored properties and functionalities.

The significance of quinazoline derivatives extends beyond their structural diversity to encompass their remarkable chemical stability and reactivity patterns. The aromatic nature of the quinazoline system contributes to the overall stability of derivative compounds, while the presence of nitrogen atoms in the heterocyclic ring system provides sites for protonation, coordination, and various chemical transformations. These characteristics make quinazoline derivatives particularly valuable in synthetic chemistry, where they can serve as intermediates, building blocks, or final products in complex synthetic pathways.

Quinazoline derivatives demonstrate exceptional versatility in their chemical behavior, exhibiting both electrophilic and nucleophilic substitution reactions depending on the specific substitution pattern and reaction conditions. The pyrimidine ring within the quinazoline structure typically resists electrophilic substitution, while nucleophilic substitution reactions can occur readily under appropriate conditions. This selective reactivity pattern enables chemists to design synthetic strategies that take advantage of specific reaction sites while preserving the integrity of the core heterocyclic system.

The quinazoline family encompasses over 200 naturally occurring alkaloids that have been identified and characterized from various biological sources, demonstrating the widespread occurrence and importance of this structural motif in nature. These natural products often exhibit significant biological activities, which has inspired the synthesis of numerous artificial quinazoline derivatives designed to mimic or enhance the properties observed in their natural counterparts.

Historical Development and Significance

The historical development of quinazoline chemistry traces back to the late 19th century, with the first synthesis of a quinazoline derivative reported in 1869 when Griess successfully prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanide in ethanol. This pioneering work established the foundation for subsequent investigations into quinazoline chemistry and demonstrated the feasibility of constructing these heterocyclic systems through synthetic methods. The compound prepared by Griess represented the first example of what would later become known as quinazolinone derivatives, establishing a precedent for the development of related compounds including 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide.

Following the initial synthesis by Griess, the nomenclature for this class of compounds was formalized in 1887 when Weddige proposed the name "quinazoline" (German: Chinazolin) for these heterocyclic systems. This naming convention recognized the structural relationship between quinazoline and other diazanaphthalene isomers, including cinnoline, quinoxaline, and phthalazine, while establishing a distinct identity for this particular isomeric form. The systematic numbering system for the quinazoline ring was subsequently proposed by Paal and Bush in 1889, providing a standardized framework for describing substitution patterns and structural variations within this compound family.

The early 20th century witnessed significant advances in quinazoline synthesis methodology, with August Bischler and Lang reporting the first synthesis of the parent quinazoline molecule in 1895 through decarboxylation of the 2-carboxy derivative. This was followed by Siegmund Gabriel's improved synthetic approach in 1903, which utilized o-nitrobenzylamine as a starting material and involved reduction with hydrogen iodide and red phosphorus to generate 2-aminobenzylamine, followed by condensation with formic acid and subsequent oxidation. These early synthetic developments established the methodological foundation for accessing quinazoline derivatives and their functionalized analogs.

The period from 1950 onwards marked a turning point in quinazoline research, as medicinal chemists began to recognize the therapeutic potential of these compounds following the elucidation of quinazolinone alkaloids from traditional Chinese medicine. The isolation of 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga, which demonstrated antimalarial activity, sparked renewed interest in quinazoline derivatives and led to the development of the first marketed quinazoline drug, Methaqualone, in 1951.

The contemporary understanding of quinazoline chemistry has been greatly enhanced by comprehensive reviews and systematic studies conducted throughout the latter half of the 20th century. Notable contributions include reviews by Williamson in 1957, Lindquist in 1959, and Armarego in 1963, which collectively established the theoretical and practical foundations for modern quinazoline chemistry. These scholarly works provided detailed insights into reaction mechanisms, synthetic strategies, and structure-activity relationships that continue to guide research efforts in this field.

Nomenclature and Classification

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds, reflecting both its structural features and functional group composition. According to International Union of Pure and Applied Chemistry guidelines, this compound is formally designated as 4-oxo-3H-quinazoline-2-carbohydrazide, emphasizing the ketone functionality at position 4, the dihydro nature of the heterocyclic system, and the carbohydrazide substituent at position 2. Alternative nomenclature systems include 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid hydrazide, which emphasizes the derivation from the corresponding carboxylic acid through hydrazide formation.

Properties

IUPAC Name

4-oxo-3H-quinazoline-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-13-9(15)7-11-6-4-2-1-3-5(6)8(14)12-7/h1-4H,10H2,(H,13,15)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFNPPAZHOLLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352657
Record name 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34632-71-8
Record name 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which is known for a variety of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. The structure of this compound features a quinazoline core, which is critical for its interaction with biological targets.

The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and hydrazides. This process can be catalyzed by acids under reflux conditions, leading to the formation of the hydrazone linkage that characterizes this compound. The molecular formula is C9H8N4O2, and it is recognized by the CAS number 135511438 .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown efficacy against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have been tested against strains responsible for infections such as tuberculosis and malaria.

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways .

Table 1: Summary of Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB2315.33
HeLa6.19
HepG23.58
A5494.85

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has also demonstrated anti-inflammatory effects in preclinical models. The hydrazone derivatives have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit enzymes involved in cellular proliferation and survival pathways. For example, it has been noted for its inhibitory activity against topoisomerase I, an enzyme critical for DNA replication and transcription .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. It was found that modifications on the quinazoline core significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Infection Model : Another investigation assessed the efficacy of this compound against bacterial infections in vitro and in vivo models. Results indicated a substantial reduction in bacterial load compared to controls.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .

Antitumor Properties

The compound has also been investigated for its antitumor effects. A notable study reported that specific derivatives demonstrated cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-715Apoptosis induction
This compoundHeLa20Cell cycle arrest

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agrochemical Applications

The compound's ability to interact with biological systems extends to agrochemicals. Studies have explored its use as a pesticide due to its bioactive properties against plant pathogens. For example, formulations containing derivatives of this compound have shown effectiveness in controlling fungal infections in crops .

Materials Science Applications

In materials science, this compound has been used as a precursor for synthesizing novel polymers and composites with enhanced mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials with improved thermal stability and mechanical strength .

Synthesis and Characterization

A study focused on the synthesis of various derivatives of this compound through different methodologies, including one-pot reactions and microwave-assisted synthesis. These methods yielded high purity compounds suitable for biological testing .

Biological Testing

In another case study, researchers evaluated the biological activities of synthesized derivatives against a panel of cancer cell lines and bacterial strains. The results highlighted the structure-activity relationship (SAR) crucial for optimizing the pharmacological profiles of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide derivatives arises from modifications at the hydrazide moiety or quinazoline core. Below is a comparative analysis with key analogs:

Table 1: Structural Modifications and Key Properties

Compound Name Structural Modification Key Properties/Findings Reference
N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4) Hydrazide substituted with 4-chloro-N-phenylbenzoyl group - m.p. 130–131°C
- IR: 1680 cm⁻¹ (C=O), 3249 cm⁻¹ (N-H)
- Potential antimicrobial activity inferred from similar analogs .
(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime (8) Hydrazide replaced by oxime group - Synthesized in 58% yield via hydroxylamine reaction
- X-ray diffraction confirms E-configuration
- Enhanced solubility in polar solvents due to oxime .
N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25) Piperazine-carboxamide appended to quinazoline - m.p. 191.2–202.8°C
- ESI-MS: [M+H]⁺ at m/z 454.1
- Demonstrated in vitro antitumor activity against MCF-7 cells .
2-(4-Oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylsulfanyl)propionic acid hydrazide (IV-a4) Sulfanyl-propionic acid hydrazide substituent - m.p. 332°C
- Microwave-assisted synthesis (78% yield)
- PMR: δ 8.5 ppm (=C-CH) confirms conjugation .
4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide Hydrazide replaced by carboxamide - Synthesized via cycloaddition (Zhou et al. method)
- Key intermediate for alkaloid derivatives (e.g., Luotonin A analogs) .

Key Research Findings

Synthetic Versatility : The hydrazide group enables facile condensation with aldehydes, ketones, and acyl chlorides, yielding Schiff bases, oximes, and acylhydrazones with tunable bioactivity .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on aryl substituents enhance antitumor potency by improving DNA binding .
  • Hydrophilic moieties (e.g., piperazine) increase solubility and bioavailability .

Green Synthesis : Microwave-assisted reactions reduce synthesis time (e.g., IV-a4 formed in 5 minutes vs. traditional 16-hour reflux) .

Preparation Methods

Overview

A classical approach to synthesizing quinazoline derivatives, including compounds structurally related to 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide, involves multi-step reactions starting from anthranilic acid or its derivatives. This method typically includes:

  • Formation of benzoxazinone intermediates,
  • Reaction with substituted anilines to form quinazolinones,
  • Subsequent functionalization to introduce carbohydrazide groups.

Detailed Procedure (Adapted from Related Quinazolinone Syntheses)

Step Reactants & Conditions Product Notes
1 Anthranilic acid + Acetic anhydride, reflux 1 hour Benzoxazinone intermediate Cyclization step forming heterocyclic core
2 Benzoxazinone + substituted aniline, reflux in glacial acetic acid 6-7 hours 2-methyl-3-phenyl-4(3H)-quinazolinone derivatives Variation in aniline substituents allows structural diversity
3 Quinazolinone derivative + hydrazine hydrate or carbohydrazide reagent This compound Introduction of carbohydrazide moiety

Research Findings

  • The reaction of anthranilic acid with acetic anhydride yields benzoxazinone intermediates efficiently.
  • Treatment of benzoxazinone with anilines under reflux in acetic acid produces quinazolinone derivatives in moderate to good yields (30–60%).
  • The final step involves nucleophilic substitution or condensation with hydrazine derivatives to yield carbohydrazide-functionalized quinazolinones.
  • The purity and structure confirmation are typically done by FT-IR, NMR (¹H and ¹³C), and mass spectrometry.

One-Pot Three-Component Reaction Method

Overview

A more recent and efficient approach involves a one-pot, domino three-component reaction that assembles quinazolinone derivatives in a single step. This method uses:

  • Arenediazonium salts,
  • Nitriles,
  • Bifunctional aniline derivatives.

This approach facilitates three C–N bond formations and streamlines the synthesis process.

Reaction Scheme

Component Role in Reaction
Arenediazonium salt Provides aryl group for N-arylation
Nitrile Acts as a carbon source for ring formation
Bifunctional aniline derivative Provides amino group for ring closure

Advantages

  • High efficiency and straightforward procedure.
  • Avoids isolation of intermediates.
  • Allows for diverse substitution patterns by varying starting materials.
  • Suitable for rapid synthesis of quinazolin-4(3H)-ones and related compounds.

Research Findings

  • The method achieves high yields and purity.
  • The reaction proceeds under mild conditions.
  • Structural diversity is achievable by modifying the arenediazonium salt and nitrile components.
  • This approach is applicable to the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives with carbohydrazide functionality by selecting appropriate bifunctional anilines.

Comparative Summary of Preparation Methods

Aspect Stepwise Synthesis One-Pot Three-Component Reaction
Number of steps Multiple (3+) Single step
Reaction time Several hours per step Typically shorter overall
Yield Moderate (30–60%) Generally higher yields reported
Flexibility Moderate, depends on intermediates High, allows diverse substitutions
Purification Requires isolation of intermediates Simplified due to one-pot nature
Equipment Standard reflux setup Standard organic synthesis setup

Notes on Characterization and Purity

  • Confirmation of the compound structure is typically performed using:
    • Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups,
    • Proton and carbon nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) for structural elucidation,
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Melting points and recrystallization from suitable solvents (e.g., acetonitrile-water, ethanol) are used to purify and characterize the final products.

Q & A

Q. What assays evaluate the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform in vitro kinase inhibition assays (e.g., EGFR tyrosine kinase) using ATP-Glo™ luminescence. IC₅₀ values are derived from dose-response curves (0.1–100 μM). Validate selectivity via panel screening against 50+ kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
Reactant of Route 2
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4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.